molecular formula C14H8N2O4 B132099 3,10-Dinitrophenanthrene CAS No. 159092-73-6

3,10-Dinitrophenanthrene

Cat. No. B132099
M. Wt: 268.22 g/mol
InChI Key: DQBMGNWHYUFBJA-UHFFFAOYSA-N
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Description

3,10-Dinitrophenanthrene is an organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. This compound has attracted the attention of researchers due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3,10-Dinitrophenanthrene is not fully understood. However, it is believed to act as a potent electrophile that can react with various nucleophiles such as DNA, proteins, and lipids. This can lead to the formation of adducts that can cause DNA damage, oxidative stress, and inflammation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,10-Dinitrophenanthrene have been studied in various in vitro and in vivo models. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. In animal models, it has been shown to cause liver and kidney damage, as well as lung inflammation.

Advantages And Limitations For Lab Experiments

The advantages of using 3,10-Dinitrophenanthrene in lab experiments are its high purity and stability, which make it easy to handle and store. However, its low solubility in water and high toxicity can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 3,10-Dinitrophenanthrene. One direction is to study its potential applications in the field of organic electronics, where it can be used as a dopant in organic semiconductors to improve their performance. Another direction is to study its potential use as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water. Additionally, more studies are needed to understand its mechanism of action and its potential health effects in humans.

Synthesis Methods

The synthesis of 3,10-Dinitrophenanthrene can be achieved through several methods. One of the most common methods is the nitration of phenanthrene using a mixture of nitric acid and sulfuric acid. The reaction occurs at high temperatures and yields 3,10-Dinitrophenanthrene as the major product. Another method involves the oxidation of 3-nitrophenanthrene using potassium permanganate, which leads to the formation of 3,10-Dinitrophenanthrene.

Scientific Research Applications

3,10-Dinitrophenanthrene has been extensively studied for its potential applications in various fields. In the field of organic electronics, it has been used as a dopant in organic semiconductors to improve their charge transport properties. In the field of materials science, it has been used as a building block for the synthesis of novel materials with unique properties. In the field of environmental science, it has been used as a marker for the identification of 3,10-Dinitrophenanthrene in contaminated soils and water.

properties

CAS RN

159092-73-6

Product Name

3,10-Dinitrophenanthrene

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

3,10-dinitrophenanthrene

InChI

InChI=1S/C14H8N2O4/c17-15(18)10-5-6-12-13(8-10)11-4-2-1-3-9(11)7-14(12)16(19)20/h1-8H

InChI Key

DQBMGNWHYUFBJA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Other CAS RN

159092-73-6

synonyms

3,10-DINITROPHENANTHRENE

Origin of Product

United States

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